A-836339 - 1273182-71-0

A-836339

Catalog Number: EVT-1214462
CAS Number: 1273182-71-0
Molecular Formula: C16H26N2O2S
Molecular Weight: 310.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-836339, chemically named N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide, is a synthetic compound classified as a cannabinoid receptor agonist. Its primary significance in scientific research stems from its high selectivity and potency for the cannabinoid type 2 receptor (CB2R) [, , , ]. This selectivity makes A-836339 a valuable tool for investigating the role of CB2R in various physiological processes, particularly in the context of pain and inflammation.

(Z)-N-(3-(4-fluorobutyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethyl-cyclopropanecarboxamide (Compound 29)

  • Compound Description: A fluorinated analog of A-836339 designed as a potential PET radiotracer with improved CB2 receptor binding affinity and selectivity . It exhibits a Ki value of 0.39 nM for CB2 receptors, showing a 1000-fold selectivity over CB1 receptors .
  • Relevance: Compound 29 shares a similar core structure with A-836339, with the key difference being the replacement of the 2-methoxyethyl group in A-836339 with a 4-fluorobutyl group . This modification led to improved binding affinity and selectivity for CB2 receptors compared to A-836339 .

[¹¹C]A-836339 ([¹¹C]1)

  • Compound Description: A carbon-11 radiolabeled version of A-836339 used as a potential PET radiotracer for imaging CB2 receptors . Preliminary results using [¹¹C]A-836339 in a mouse model of acute neuroinflammation (induced by lipopolysaccharide) showed promise, leading to further investigation and development of fluorinated analogs .
  • Relevance: [¹¹C]A-836339 is structurally identical to A-836339 but incorporates a carbon-11 isotope, making it detectable through PET imaging . This radiolabeled version facilitates the study of A-836339's biodistribution and its interaction with CB2 receptors in vivo .

[¹⁸F]2f

  • Compound Description: A fluorine-18 labeled analog of A-836339, designed as a PET tracer for CB2 receptor imaging . This compound displays high affinity (KihCB2R = 0.1 nM) and selectivity (KihCB1R/KihCB2R = 300) for CB2 receptors, coupled with promising lipophilicity, kinetic solubility, and membrane permeation properties .
  • Relevance: [¹⁸F]2f shares the core structure of A-836339 but incorporates fluorine-18 for PET imaging . This modification aimed to improve in vivo stability and provide a longer-lived radiotracer compared to [¹¹C]A-836339, allowing for extended imaging sessions and potentially enhancing the understanding of CB2 receptor activity .

JWH133

  • Compound Description: A selective CB2 receptor agonist . Used in conjunction with [18F]DPA-714-PET and immunohistochemistry, JWH133 demonstrated a decrease in neuroinflammation .
  • Relevance: While not structurally related to A-836339, JWH133 serves as a pharmacological tool to investigate the therapeutic potential of CB2 receptor activation, similar to the research goals of studying A-836339 . Comparing the effects of these two CB2 agonists can provide insights into the receptor's role in various physiological and pathological conditions.
Source and Classification

A-836339 was first reported in scientific literature as a candidate for imaging CB2 receptors using positron-emission tomography (PET) due to its high binding affinity for these receptors. Its classification falls under synthetic cannabinoids, specifically designed to target the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation and immune response.

Synthesis Analysis

The synthesis of A-836339 involves several steps, primarily focusing on the formation of its desmethyl precursor. The detailed radiosynthesis process includes:

  1. Starting Materials: The synthesis begins with commercially available reagents that are modified through various organic reactions.
  2. Key Reactions:
    • The compound undergoes a series of reactions including cyclopropanation and thiazole formation.
    • Specific conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.
  3. Radiosynthesis: For imaging purposes, A-836339 is labeled with carbon-11 to produce [11C]A-836339. This involves:
    • Methylation reactions using [11C]methyl iodide.
    • Purification steps to isolate the radiolabeled product.

The entire synthesis process is meticulously documented to ensure reproducibility and reliability in the production of A-836339 for research applications .

Molecular Structure Analysis

The molecular structure of A-836339 can be described as follows:

  • Molecular Formula: C14_{14}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight: Approximately 280.38 g/mol.
  • Structural Features:
    • The compound contains a cyclopropane ring which contributes to its unique pharmacological properties.
    • It features a thiazole ring that enhances its interaction with CB2 receptors.

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm the structure, revealing critical insights into its three-dimensional conformation and electronic properties .

Chemical Reactions Analysis

A-836339 participates in various chemical reactions that are essential for its functionality:

  1. Binding Interactions: The compound exhibits selective binding to CB2 receptors, influencing downstream signaling pathways.
  2. Metabolic Pathways: It undergoes metabolic transformations in vivo, which can include hydroxylation and conjugation, affecting its pharmacokinetics.
  3. Therapeutic Reactions: In biological assays, A-836339 has shown efficacy in models of inflammation and pain by modulating CB2 receptor activity.

These interactions underscore the compound's potential therapeutic applications while also highlighting the need for further studies on its metabolic stability and safety profile .

Mechanism of Action

The mechanism of action of A-836339 primarily involves:

  1. CB2 Receptor Agonism: Upon binding to CB2 receptors, A-836339 activates intracellular signaling pathways that lead to anti-inflammatory effects.
  2. Reduction of Neuroinflammation: Studies have demonstrated that activation of CB2 receptors can mitigate neuroinflammatory responses, making A-836339 a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders.
  3. Pain Modulation: By influencing pain pathways through CB2 receptor activation, A-836339 may provide analgesic effects without the psychoactive side effects associated with CB1 receptor agonists.

This mechanism has been validated through various preclinical studies involving animal models .

Physical and Chemical Properties Analysis

A-836339 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its application in both laboratory research and potential therapeutic use .

Applications

A-836339 has several significant scientific applications:

  1. Neuroimaging: As a radioligand for PET imaging, it allows researchers to visualize CB2 receptor distribution in vivo, aiding in the study of neuroinflammation.
  2. Pharmacological Research: It serves as a valuable tool for investigating the role of CB2 receptors in various physiological processes and diseases.
  3. Potential Therapeutics: Given its anti-inflammatory properties, A-836339 is being explored as a treatment option for conditions characterized by chronic inflammation, including autoimmune diseases and pain syndromes.
Introduction to A-836339: Pharmacological and Chemical Context

Chemical Identity and Structural Characterization of A-836339

Molecular Framework:A-836339 (CAS 959746-77-1) has the molecular formula C₁₆H₂₆N₂O₂S and a molecular weight of 310.46 g/mol. Its structure integrates three distinct moieties [1] [6] [9]:

  • Tetramethylcyclopropyl carboxamide: A rigid, sterically hindered domain that enhances CB2 binding.
  • 4,5-Dimethylthiazole ring: A heterocyclic core enabling Z-configuration imine bonding critical for receptor interaction.
  • 2-Methoxyethyl side chain: A polar group facilitating water solubility and serving as a radiolabeling site for carbon-11.

Physicochemical Properties:

  • Lipophilicity: LogD₇.₄ ≈ 3.5, balancing blood-brain barrier penetration and reduced non-specific binding [7].
  • Stereochemistry: The (Z)-configuration at the thiazolylidene imine bond is essential for high-affinity CB2 engagement. Substitution with bulkier groups diminishes activity [6] [9].

Table 1: Key Chemical and Pharmacological Properties of A-836339

PropertyValueExperimental Context
Molecular FormulaC₁₆H₂₆N₂O₂SHigh-resolution mass spectrometry [6]
Molecular Weight310.46 g/molCalculated from formula
CB2 Binding Affinity (Ki)0.64–0.7 nMCompetitive binding assays (human CB2) [1] [3]
CB1 Binding Affinity (Ki)270–420 nM>400-fold selectivity vs. CB2 [1] [8]
EC50 (CB2 activation)1.6 nMcAMP inhibition assay [3]

Structural Determinants of Selectivity:The tetramethylcyclopropyl group sterically clashes with CB1 receptors, while hydrophobic interactions between the thiazole ring and CB2 transmembrane domains (e.g., residues F117, V261) drive selectivity. Methoxyethyl substitution optimizes ligand-receptor hydrogen bonding without attracting off-target binding [1] [6].

Synthesis and Radiolabeling Methodologies

Chemical Synthesis:The non-radiolabeled A-836339 is synthesized via a three-step sequence [2] [6]:

  • Alkylation: 4,5-Dimethylthiazol-2-amine reacts with 2-bromoethanol to form 2-(2-imino-4,5-dimethylthiazol-3(2H)-yl)ethanol hydrobromide.
  • Amide Coupling: The intermediate is coupled to 2,2,3,3-tetramethylcyclopropanecarboxylic acid using benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent).
  • O-Methylation: The hydroxyl intermediate undergoes methylation with iodomethane under basic conditions.

Radiosynthesis of [¹¹C]A-836339:Carbon-11 radiolabeling enables PET imaging of CB2 distribution in vivo. The process exploits the precursor 2 (desmethyl A-836339) [2] [4]:

  • Precursor Preparation: Synthesis of (Z)-N-(3-(2-hydroxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide.
  • Methylation: Reacting precursor 2 with [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in dimethylformamide (DMF) with potassium hydroxide.
  • Purification: HPLC isolation followed by solid-phase extraction.
  • Yield: 26 ± 2% (non-decay-corrected).
  • Specific Activity: 304 ± 62 GBq/μmol.
  • Radiochemical Purity: >99% [2] [4].

Table 2: Performance Comparison of CB2 Radioligands for PET Imaging

RadiotracerCB2 Ki (nM)LogD₇.₄Brain Uptake (Control/Neuroinflammation)Key Limitation
[¹¹C]A-8363390.7~3.5Low / High in LPS or AD models [2]Moderate metabolism
[¹¹C]RS-0161.12.74Moderate / HighRapid metabolism [7]
[¹⁸F]LU-140.93.1High / HighRadiometabolite interference
[¹¹C]NE4014.53.8Variable / UntestedLow CB2 affinity [10]

Imaging Applications:In LPS-treated and APPswe/PS1dE9 (Alzheimer’s) mice, [¹¹C]A-836339 uptake increases 2–3-fold in inflamed brain regions versus controls. Spleen uptake (CB2-rich) is blocked by the antagonist AM630, confirming specificity [2] [4]. However, a rat study noted limited sensitivity to mild neuroinflammation, suggesting context-dependent utility [6].

Historical Development and Discovery within Cannabinoid Research

Abbott’s Drug Discovery Program (2000s):A-836339 was optimized during structure-activity relationship (SAR) studies of thiazole-based CB2 agonists. Abbott scientists screened analogs for:

  • Binding affinity (CB2 Ki < 1 nM).
  • Functional potency (EC50 < 10 nM in cAMP assays).
  • Selectivity over CB1 (>100-fold) [1] [8].Key modifications included cyclopropyl carboxamide to restrict conformation and methoxyethyl side chains to improve pharmacokinetics [6].

Pharmacological Characterization:In vitro, A-836339 showed full agonism at human CB2 (EC₅₀ = 1.6 nM) and negligible activity at 70+ off-target receptors [3] [8]. In vivo, it reversed mechanical allodynia in neuropathic (spinal nerve ligation) and inflammatory (CFA) pain models (ED₅₀ = 3–10 mg/kg i.p.) without catalepsy [8]. CB2 upregulation in dorsal root ganglia (DRG) and spinal cords of pain models was confirmed via qPCR, supporting target engagement [8].

Transition to Imaging Probe:In 2010, Horti et al. repurposed A-836339 for PET by carbon-11 labeling. Its low basal brain uptake (<0.3% ID/g) and increased signal in neuroinflammation validated CB2 as an imaging biomarker [2] [4]. Unexpectedly, A-836339 was detected in 2012 in a Japanese "designer drug" product—highlighting its potential for misuse despite Abbott’s research-only intent [1] [3].

Properties

CAS Number

1273182-71-0

Product Name

A-836339

IUPAC Name

N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide

Molecular Formula

C16H26N2O2S

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3

InChI Key

JKGIMVBQKSRTGX-UHFFFAOYSA-N

SMILES

CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C

Synonyms

CyclopropanecarboxaMide, N-[3-(2-Methoxyethyl)-4,5-diMethyl-2(3H)-thiazolylidene]-2,2,3,3-tetraMethyl-

Canonical SMILES

CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.